Entecavir hydrate
Overview
Description
Entecavir Hydrate is a synthetic analogue of 2’-deoxyguanosine and is primarily used as an antiviral medication for the treatment of chronic hepatitis B virus infection . It is marketed under the trade name Baraclude and is known for its selective activity against the hepatitis B virus polymerase . This compound is an orally administered cyclopentyl guanosine analog that inhibits all three steps in the viral replication process .
Mechanism of Action
Entecavir hydrate, also known as Entecavir or entecavir monohydrate, is a potent antiviral drug used primarily in the treatment of Hepatitis B virus infection . This article will delve into the various aspects of its mechanism of action.
Target of Action
Entecavir primarily targets the Hepatitis B virus polymerase (HBV pol) and reverse transcriptase (RT) . These enzymes play a crucial role in the replication of the Hepatitis B virus, making them ideal targets for antiviral therapy .
Mode of Action
Entecavir is a guanosine nucleoside analogue that competes with the natural substrate deoxyguanosine triphosphate . It functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt):
This competitive inhibition disrupts the viral replication process, thereby reducing the viral load in the body .
Biochemical Pathways
Entecavir’s action on the HBV polymerase disrupts the viral replication process. This disruption leads to a decrease in the production of new viral particles . The exact biochemical pathways affected by Entecavir are still under investigation.
Pharmacokinetics
It is known that entecavir is an orally administered drug .
Result of Action
The primary result of Entecavir’s action is a significant reduction in the viral load of Hepatitis B in the body . This reduction helps to alleviate the symptoms of the disease and slows its progression .
Biochemical Analysis
Biochemical Properties
Entecavir hydrate is a guanine analogue that inhibits all three steps in the viral replication process . It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the hepatitis B virus (HBV) polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .
Cellular Effects
This compound has selective activity against hepatitis B virus (HBV), making it an effective treatment for patients with active viral replication, histological evidence of active disease, or persistent elevations in liver transaminases . It can lead to a significant reduction in mean HBV DNA levels and corresponding improvement in liver histology .
Molecular Mechanism
The molecular mechanism of action of this compound involves its competition with the natural substrate deoxyguanosine triphosphate. This competition allows this compound to inhibit all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are significant. One-year treatment with this compound is associated with a 5 to 7 log (10) reduction in mean HBV DNA levels and corresponding improvement in liver histology . The rate of virologic resistance is around 1 percent with up to five years of follow-up .
Metabolic Pathways
This compound is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system . It is efficiently phosphorylated to the active triphosphate form
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Entecavir Hydrate involves several steps:
Cyclopentadiene Monomer Reaction: Cyclopentadiene monomer reacts with sodium hydride under inert gas protection to form sodium cyclopentadiene.
Oxidation: The sodium cyclopentadiene is oxidized using tert-butyl hydroperoxide.
Benzyl Halogen Reaction: The oxidized product reacts with benzyl halogen under alkaline conditions to form an intermediate compound.
Reaction with 6-Benzyloxy Guanine: This intermediate reacts with 6-benzyloxy guanine in the presence of an alkaline agent to form another intermediate.
Amino Protective Group Reaction: The intermediate undergoes a reaction with an amino protective group.
Oxidation with DMP Tert-Butanol System: The product is oxidized using the DMP tert-butanol oxidizing system to form a ketone compound.
Methylene Compound Formation: The ketone compound reacts with Zn/TiCl4/CH2Br2 to form a methylene compound.
Deprotection and Recrystallization: The protective groups are removed under acidic conditions, and the final product is recrystallized to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves ensuring high selectivity and stereoselectivity, improving reaction conditions, and simplifying product purification methods .
Types of Reactions:
Substitution: The compound undergoes substitution reactions, such as the reaction with benzyl halogen and 6-benzyloxy guanine.
Deprotection: The removal of protective groups under acidic conditions is a crucial step in the synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Tert-butyl hydroperoxide, DMP tert-butanol system.
Alkaline Agents: Sodium hydride, alkaline conditions for reactions with benzyl halogen and 6-benzyloxy guanine.
Acidic Conditions: Used for deprotection of intermediate compounds.
Major Products Formed:
Intermediate Compounds: Various intermediates are formed during the synthesis, leading to the final product, this compound.
Scientific Research Applications
Chemistry: Entecavir Hydrate is used as a model compound in studying nucleoside analogs and their interactions with viral polymerases .
Biology: The compound is used in research on viral replication mechanisms and the development of antiviral therapies .
Medicine: this compound is a first-line treatment for chronic hepatitis B virus infection.
Industry: The compound’s antiviral properties make it valuable in the pharmaceutical industry for the development of antiviral drugs .
Comparison with Similar Compounds
Lamivudine: Another nucleoside analog used to treat hepatitis B virus infection.
Adefovir: A nucleotide analog with antiviral activity against hepatitis B virus.
Comparison: Entecavir Hydrate is more efficacious than lamivudine and adefovir in inhibiting viral replication and has a lower rate of resistance development . Its unique mechanism of action and higher genetic barrier make it a preferred choice for treating chronic hepatitis B virus infection .
This compound stands out due to its high selectivity, efficacy, and lower resistance rate, making it a valuable compound in antiviral therapy .
Properties
CAS No. |
209216-23-9 |
---|---|
Molecular Formula |
C12H17N5O4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7?,8-;/m0./s1 |
InChI Key |
YXPVEXCTPGULBZ-JBDQBEHPSA-N |
Isomeric SMILES |
C=C1[C@@H]([C@H](CC1N2C=NC3=C2N=C(NC3=O)N)O)CO.O |
SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O |
Appearance |
Solid powder |
Color/Form |
White to off white powder |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C) In water, 2.4X10+3 mg/L, temp not specified 6.59e+00 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-200475; BMS 200475; BMS200475; BMS 200475-01; BMS-200475-01; Entecavir hydrate; Entecavir monohydrate; Baraclude. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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